molecular formula C8H16ClNO B1457429 (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hcl CAS No. 52865-01-7

(3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hcl

Cat. No.: B1457429
CAS No.: 52865-01-7
M. Wt: 177.67 g/mol
InChI Key: RQZXEQGQTRITTG-MWDCIYOWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride is a chemical compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a fused ring system composed of a benzene ring and a pyrrole ring. The compound is characterized by the presence of a hydroxyl group at the 5th position and a hydrochloride salt form, which enhances its solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride typically involves the following steps:

    Formation of the Isoindole Core: The initial step involves the cyclization of an appropriate precursor to form the isoindole core. This can be achieved through various methods, including the Pictet-Spengler reaction, which involves the condensation of an aldehyde with an amine followed by cyclization.

    Hydroxylation: The introduction of the hydroxyl group at the 5th position can be accomplished through selective hydroxylation reactions. Common reagents for this step include hydroxylating agents such as osmium tetroxide or hydrogen peroxide in the presence of a catalyst.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt form. This is typically achieved by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors for efficient cyclization and hydroxylation, as well as crystallization techniques for the purification of the final product.

Chemical Reactions Analysis

Types of Reactions

(3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The isoindole ring can participate in substitution reactions, where functional groups are introduced at specific positions. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Introduction of various functional groups such as halides, amines, or thiols.

Scientific Research Applications

(3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of novel materials and catalysts for industrial processes.

Mechanism of Action

The mechanism of action of (3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride involves its interaction with specific molecular targets and pathways. The hydroxyl group and the isoindole ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoindole Derivatives: Compounds with similar isoindole core structures but different functional groups.

    Hydroxylated Isoindoles: Compounds with hydroxyl groups at different positions on the isoindole ring.

    Hydrochloride Salts: Other isoindole derivatives in their hydrochloride salt forms.

Uniqueness

(3AR,5S,7AS)-Rel-5-hydroxy-2H-isoindole hydrochloride is unique due to its specific stereochemistry and the presence of a hydroxyl group at the 5th position. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

(3aR,5S,7aS)-2,3,3a,4,5,6,7,7a-octahydro-1H-isoindol-5-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO.ClH/c10-8-2-1-6-4-9-5-7(6)3-8;/h6-10H,1-5H2;1H/t6-,7+,8+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RQZXEQGQTRITTG-MWDCIYOWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CNCC2CC1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2CNC[C@@H]2C[C@H]1O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.